Tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate
Description
Tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) group at the 1-position and an ethylamino-methyl substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly those targeting neurological and infectious diseases.
Properties
IUPAC Name |
tert-butyl 4-(ethylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-14-10-11-6-8-15(9-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCSYCMKWQRFMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692894 | |
| Record name | tert-Butyl 4-[(ethylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614745-80-1 | |
| Record name | tert-Butyl 4-[(ethylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Material: Piperidine derivative
Reagent: Tert-butyl chloroformate
Reagent: Ethylamine
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes purification steps such as crystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate serves as a building block for synthesizing new therapeutic agents aimed at treating neurological disorders. Its structural characteristics allow for modifications that can lead to compounds with enhanced efficacy and reduced side effects.
Chemical Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The tert-butyl group can be replaced with other functional groups.
- Oxidation and Reduction : It can undergo oxidation to form carboxylic acids or ketones, and reduction to yield amines or alcohols.
Biological Studies
Research has indicated that this compound may exhibit significant biological activities, making it a subject of interest in pharmacological studies:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in disease pathways.
- Receptor Ligands : Explored as a ligand for various receptors, potentially modulating their activity.
Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective properties of this compound on SH-SY5Y neuronal cells subjected to neurotoxic agents.
- Methodology : Cells were treated with the compound alongside neurotoxins.
- Results : The compound significantly reduced cell death compared to controls, indicating protective effects against neurotoxicity.
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound using MCF-7 breast cancer cells.
- Methodology : Cells were exposed to varying concentrations of the compound over 48 hours.
- Results : A dose-dependent decrease in cell viability was observed, suggesting potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The ethylamino-methyl group in the target compound offers a balance between synthetic accessibility (similar to Boc-protected analogs ) and functional versatility.
- Cyclopropane-containing analogs (e.g., methoxycarbonyl- or cyanocyclopropyl) exhibit lower yields (60–90%) due to stereochemical challenges in radical addition reactions .
Physicochemical Properties
Key Observations :
- The ethylamino-methyl group contributes to moderate lipophilicity (logP ~2.1), whereas pyridyl-hydroxyl substituents reduce logP to 1.8, enhancing aqueous solubility .
Key Observations :
- The ethylamino-methyl derivative is primarily a research intermediate, whereas phenylamino analogs face regulatory restrictions .
- Phosphonate-containing derivatives exhibit niche applications in enzyme inhibition but require low-yield, complex syntheses .
Biological Activity
Tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a piperidine ring with a tert-butyl group and an ethylamino substituent, which contributes to its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmission and other signaling pathways.
- Cellular Process Disruption : The compound may interfere with critical cellular processes such as DNA replication and protein synthesis.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antiviral | Potential effectiveness against certain viral infections. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Neuroprotective | May protect neuronal cells from apoptosis and oxidative stress. |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Activity | IC50 (µM) |
|---|---|---|
| Tert-butyl 4-(methylamino)piperidine-1-carboxylate | Moderate anticancer activity | 30 |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Strong antimicrobial activity | 20 |
| Tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate | Low neuroprotective effect | >100 |
Q & A
Q. What are common synthetic strategies for preparing tert-butyl 4-((ethylamino)methyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step routes, including:
- Alkylation and protection : Reacting piperidine derivatives with tert-butyl chloroformate to introduce the Boc-protecting group, followed by ethylamine conjugation via reductive amination or nucleophilic substitution .
- Purification : Silica gel column chromatography is commonly used to isolate the compound, with solvent systems like hexane/ethyl acetate (2:1) for optimal separation .
- Yield optimization : Adjusting reaction parameters (e.g., temperature, solvent polarity) and using catalysts like palladium complexes for coupling reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and Boc-group integrity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch of the Boc group at ~1680–1720 cm) .
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields for multi-step syntheses of this compound?
- Data contradiction analysis : Compare reaction conditions (e.g., solvent, catalyst loading) across studies. For example, using THF vs. DMF as solvents may alter reaction kinetics .
- Reproducibility checks : Replicate protocols with strict control of moisture/oxygen levels, especially for air-sensitive steps like reductive amination .
- Analytical cross-validation : Combine HPLC purity assessments with H NMR integration to resolve inconsistencies in yield calculations .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like kinases or GPCRs .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the ethylamino group) to identify critical pharmacophores .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and guide rational design .
Q. How can regioselectivity challenges in modifying the piperidine ring be mitigated?
- Protecting group strategy : Use orthogonal protection (e.g., Boc for amines, Fmoc for hydroxyls) to direct substitutions to specific positions .
- Reaction monitoring : Employ real-time techniques like in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically .
- Catalyst screening : Test palladium/copper catalysts for cross-coupling reactions to enhance selectivity for the ethylamino-methyl position .
Q. What experimental approaches ensure the compound’s stability under varying storage and reaction conditions?
- Stress testing : Expose the compound to elevated temperatures (40–60°C), humidity, or acidic/basic conditions to assess degradation pathways .
- Stabilization strategies : Store in amber glass under inert gas (argon) to prevent oxidation or hydrolysis of the Boc group .
- Analytical tracking : Use accelerated stability studies with periodic HPLC analysis to determine shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
